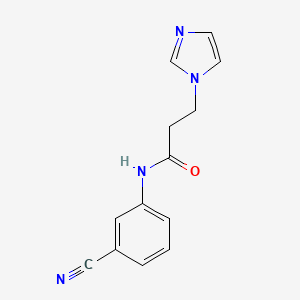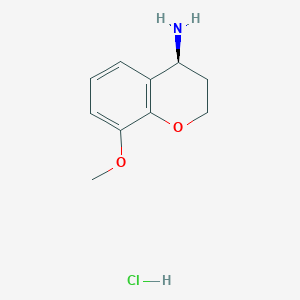![molecular formula C20H39ClN4O5S B14890041 N-[3-[2-[2-(3-Aminopropoxy)ethoxy]ethoxy]propyl]-biotinamide HCl](/img/structure/B14890041.png)
N-[3-[2-[2-(3-Aminopropoxy)ethoxy]ethoxy]propyl]-biotinamide HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-[2-[2-(3-Aminopropoxy)ethoxy]ethoxy]propyl]-biotinamide HCl is a synthetic organic compound that combines the properties of biotin and a polyethylene glycol (PEG) linker. This compound is often used in biochemical and pharmaceutical research due to its ability to facilitate the attachment of biotin to various molecules, enhancing their solubility and bioavailability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[2-[2-(3-Aminopropoxy)ethoxy]ethoxy]propyl]-biotinamide HCl typically involves the following steps:
Protection of Amino Groups: The amino groups on the biotin and the PEG linker are protected using suitable protecting groups to prevent unwanted side reactions.
Coupling Reaction: The protected biotin is coupled with the PEG linker using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Deprotection: The protecting groups are removed under mild acidic or basic conditions to yield the final product.
Purification: The product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process typically includes:
Batch or Continuous Flow Synthesis: Depending on the scale, the synthesis can be performed in batch reactors or continuous flow systems.
Quality Control: Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to monitor the purity and identity of the compound.
化学反応の分析
Types of Reactions
N-[3-[2-[2-(3-Aminopropoxy)ethoxy]ethoxy]propyl]-biotinamide HCl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of alkylated or acylated derivatives.
科学的研究の応用
N-[3-[2-[2-(3-Aminopropoxy)ethoxy]ethoxy]propyl]-biotinamide HCl has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of biotinylated compounds for various assays and experiments.
Biology: Facilitates the attachment of biotin to proteins, peptides, and other biomolecules, enabling their detection and purification using streptavidin-based methods.
Medicine: Investigated for its potential use in drug delivery systems to enhance the solubility and bioavailability of therapeutic agents.
Industry: Employed in the development of diagnostic kits and biosensors due to its ability to form stable complexes with streptavidin.
作用機序
The mechanism of action of N-[3-[2-[2-(3-Aminopropoxy)ethoxy]ethoxy]propyl]-biotinamide HCl involves its ability to form strong non-covalent interactions with streptavidin. The biotin moiety binds to streptavidin with high affinity, while the PEG linker provides flexibility and solubility. This interaction is utilized in various biochemical assays and purification techniques.
類似化合物との比較
Similar Compounds
N-Boc-4,7,10-trioxa-1,13-tridecanamine: A similar compound with a PEG linker and a protected amino group.
Thalidomide-O-amido-C1-PEG3-C3-NH2 hydrochloride: Another compound with a PEG linker and a biotin moiety.
Uniqueness
N-[3-[2-[2-(3-Aminopropoxy)ethoxy]ethoxy]propyl]-biotinamide HCl is unique due to its specific combination of biotin and a PEG linker, which enhances its solubility and bioavailability. This makes it particularly useful in applications where the attachment of biotin to various molecules is required.
特性
分子式 |
C20H39ClN4O5S |
|---|---|
分子量 |
483.1 g/mol |
IUPAC名 |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]pentanamide;hydrochloride |
InChI |
InChI=1S/C20H38N4O5S.ClH/c21-7-3-9-27-11-13-29-14-12-28-10-4-8-22-18(25)6-2-1-5-17-19-16(15-30-17)23-20(26)24-19;/h16-17,19H,1-15,21H2,(H,22,25)(H2,23,24,26);1H/t16-,17-,19-;/m0./s1 |
InChIキー |
BPAUFUWFBBGYGE-QMBKNIKNSA-N |
異性体SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCOCCOCCOCCCN)NC(=O)N2.Cl |
正規SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCOCCOCCOCCCN)NC(=O)N2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


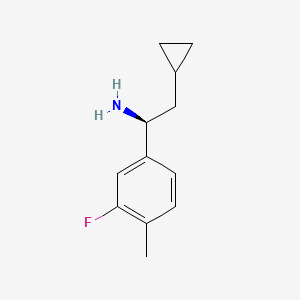

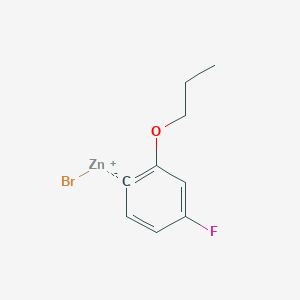
![4-{4-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methoxy]phenyl}-3-methyl-1-(9H-purin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B14889990.png)
![N-[[4-[(6-Chloro-3-pyridinyl)methoxy]-3-methoxyphenyl]methyl]-3,4-dimethoxybenzeneethanamine hydrochloride](/img/structure/B14889994.png)
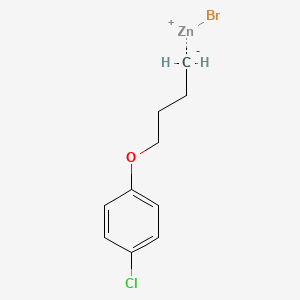
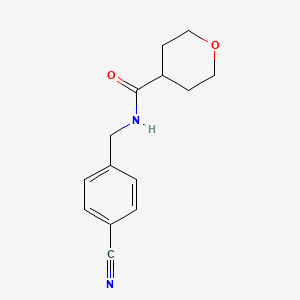
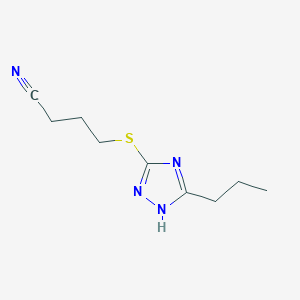
![(R,Z)-3-((4-Oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)amino)-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)but-2-en-1-one](/img/structure/B14890028.png)
![2-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-thieno[3,4-d]pyrimidin-4-one](/img/structure/B14890032.png)
